molecular formula C14H15N3O B068903 Ampalex CAS No. 173047-75-1

Ampalex

Cat. No. B068903
M. Wt: 241.29 g/mol
InChI Key: ANDGGVOPIJEHOF-UHFFFAOYSA-N
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Description

Ampalex, also known as CX-516, is a nootropic drug that belongs to the class of ampakines. It acts as a positive allosteric modulator of AMPA receptors, which are responsible for the fast excitatory neurotransmission in the central nervous system. Ampalex has been studied extensively for its potential applications in treating cognitive disorders, enhancing memory and learning, and improving brain function.

Scientific Research Applications

AMPA Receptor Modulation

Ampalex (CX516) is a positive modulator of the AMPA receptor. This enhancement of AMPA-receptor mediated synaptic transmission may have beneficial effects in neurological diseases like Alzheimer’s disease and schizophrenia. Ampalex has progressed to early-stage clinical trials for schizophrenia, highlighting its potential in treating cognitive deficits associated with neurological disorders (Grove, Rogers, & Zhang, 2000).

Cognitive Enhancement in Schizophrenia

Ampalex has been studied for its potential in cognitive enhancement in schizophrenia. In a clinical trial involving schizophrenia patients, Ampalex (CX516) did not show significant effects on cognitive improvement when added to antipsychotic treatments like clozapine, olanzapine, or risperidone. This indicates that its efficacy in cognitive enhancement in schizophrenia contexts may be limited or variable (Goff et al., 2008).

Effects on Short-Term Memory in Rats

In animal studies, Ampalex (CX516) has shown to improve performance in spatial short-term memory tasks. These findings suggest a potential role for Ampalex in enhancing memory processes, although the translation of these effects from animals to humans requires further investigation (Hampson, Rogers, Lynch, & Deadwyler, 1998).

Antidepressant Activity

There is some evidence to suggest that Ampalex might have antidepressant activity. In a study, it was observed that Ampalex reduced submissive behavior in rats, a behavior linked to depression. This suggests a potential use of Ampalex in the treatment of depression, especially considering its impact on cognitive processes (Knapp et al., 2002).

properties

IUPAC Name

piperidin-1-yl(quinoxalin-6-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c18-14(17-8-2-1-3-9-17)11-4-5-12-13(10-11)16-7-6-15-12/h4-7,10H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDGGVOPIJEHOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC3=NC=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70165574
Record name Ampalex
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

CX 516 is a benzylpiperidine AMPAkine, an AMPA (alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) modulator, that enhances the function of glutamate when it binds allosterically to the AMPA receptor channel complex. CX 516 slows receptor deactivation with a longer open time, slower excitatory postsynaptic potential (EPSP) decay and improvement of hippocampal long term potentiation (LTP).
Record name CX516
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06247
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Ampalex

CAS RN

154235-83-3
Record name 1-(Quinoxalin-6-ylcarbonyl)piperidine
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URL https://commonchemistry.cas.org/detail?cas_rn=154235-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ampalex
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CX516
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06247
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ampalex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70165574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 154235-83-3
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Record name CX516
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Synthesis routes and methods I

Procedure details

The coupling of 6-quinoxalinecarboxylic acid to piperidine is accomplished in a manner similar to that used for the preparation of Invention Compound XIII, or by any other method known in the art for activation of aromatic carboxylic acids, such as, for example, activation by carbonyl diimidazole. 1H NMR δ 1.56 and 1.73 (br, 6), 3.40 (br s, 2), 3.79 (br s, 2), 7.82 (dd, 1, J=8.8, 1.9Hz), 8.13 (d, 1, J=1.6 Hz), 8.17 (d, 1, 8.6 Hz), and 8.9 ppm (m, 2).
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Synthesis routes and methods II

Procedure details

The coupling of 6-quinoxalinecarboxylic acid to piperidine is accomplished in a manner similar to that used for the preparation of Invention Compound XIII, or by any other method known in the art for activation of aromatic carboxylic acids, such as, for example, activation by carbonyl diimidazole. 1H NMR δ 1.56 and 1.73 (br, 6), 3.40 (br s, 2), 3.79 (br s, 2), 7.82 (dd, 1, J=8.8, 1.9 Hz), 8.13 (d, 1, J=1.6 Hz), 8.17 (d, 1, 8.6 Hz), and 8.9 ppm (m, 2).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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